Ile-Gly

Description

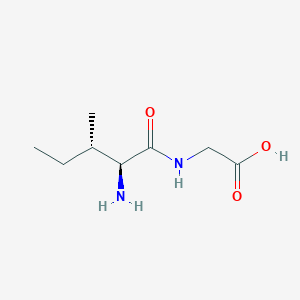

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDDTHMMVWVMV-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316190 | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-28-0 | |

| Record name | L-Isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Isoleucyl-Glycine: Physicochemical Properties, Characterization, and Biological Context

An In-depth Technical Guide to Isoleucyl-Glycine

Abstract: This technical guide provides a comprehensive overview of the dipeptide isoleucyl-glycine (Ile-Gly), designed for researchers, scientists, and professionals in drug development. The document details the fundamental physicochemical properties, including molecular weight and chemical formula, and presents validated methodologies for its synthesis and structural characterization. By integrating principles of peptide chemistry with robust analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, this guide offers a self-validating framework for working with this dipeptide. Furthermore, it explores the biological significance of its constituent amino acids, providing a broader context for its potential applications in scientific research.

Core Physicochemical Properties of Isoleucyl-Glycine

Isoleucyl-glycine is a dipeptide consisting of an isoleucine residue and a glycine residue joined by a peptide bond.[1][2] As a product of protein catabolism or digestion, it represents a fundamental building block in biochemical pathways.[2] Its precise characterization begins with a clear understanding of its core chemical and physical attributes, which are foundational for its synthesis, purification, and experimental use.

The key identifiers and properties of isoleucyl-glycine are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | PubChem[3], Moldb[4] |

| Average Molecular Weight | 188.22 g/mol | PubChem[3][5], Moldb[4] |

| Monoisotopic Molecular Weight | 188.116092388 Da | PubChem[3], FooDB[1] |

| IUPAC Name | 2-[(2-amino-3-methylpentanoyl)amino]acetic acid | PubChem[3] |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)N | PubChem[3] |

| InChI Key | UCGDDTHMMVWVMV-UHFFFAOYSA-N | PubChem[3], FooDB[1] |

| Common Synonyms | This compound, IG dipeptide, Isoleucine-glycine dipeptide | PubChem[3], FooDB[1] |

| Classification | Dipeptide | FooDB[1], Human Metabolome Database[2] |

Synthesis of Isoleucyl-Glycine: A Validated Workflow

The synthesis of a dipeptide like isoleucyl-glycine requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the formation of homodimers.[6] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[6] The following section outlines a standard solution-phase synthesis protocol, a robust and well-established method for producing dipeptides.

Principle of Synthesis

The synthesis involves three main stages:

-

Protection: The N-terminus of isoleucine is protected (e.g., with a Boc group) and the C-terminus of glycine is protected (e.g., as a methyl ester) to prevent self-coupling and ensure the desired peptide bond forms between the carboxyl group of isoleucine and the amino group of glycine.

-

Coupling: The protected amino acids are coupled using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide (peptide) bond.

-

Deprotection: The protecting groups are sequentially removed under specific conditions to yield the final, pure dipeptide.

Caption: Solution-phase synthesis workflow for Isoleucyl-glycine.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

N-α-Boc-L-isoleucine

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate, Dichloromethane, Methanol

Procedure:

-

Preparation of Glycine Methyl Ester: Dissolve H-Gly-OMe·HCl in DMF and neutralize with a base (e.g., N-methylmorpholine) to obtain the free amine.

-

Coupling Reaction:

-

In a separate flask, dissolve N-α-Boc-L-isoleucine and HOBt in anhydrous DMF and cool to 0°C.

-

Add DCC to this solution and stir for 15 minutes.

-

Add the prepared glycine methyl ester solution dropwise to the activated isoleucine mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents. Dry the organic layer and concentrate under vacuum to obtain the protected dipeptide, Boc-Ile-Gly-OMe.

-

C-Terminal Deprotection (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water. Add 1M NaOH and monitor the reaction by TLC. Upon completion, neutralize the solution and extract the product.

-

N-Terminal Deprotection: Dissolve the resulting Boc-Ile-Gly-OH in dichloromethane and add an excess of TFA. Stir at room temperature for 1-2 hours.

-

Purification: Remove the solvent and TFA under vacuum. The crude isoleucyl-glycine product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[7]

-

Final Product: Lyophilize the pure HPLC fractions to obtain isoleucyl-glycine as a white powder.[7]

Structural Elucidation and Quality Control

Post-synthesis, it is imperative to validate the molecular structure and assess the purity of the dipeptide. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.

Caption: Analytical workflow for structural validation of Isoleucyl-glycine.

Mass Spectrometry (MS) Analysis

Rationale: MS is the gold standard for confirming the molecular weight of a synthesized peptide.[8] High-resolution MS can verify the elemental composition by matching the measured mass to the theoretical monoisotopic mass with high precision.

Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified dipeptide (~0.1 mg/mL) in a suitable solvent system, typically 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis:

-

Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.

-

Theoretical m/z: For C₈H₁₆N₂O₃, the theoretical monoisotopic mass is 188.1161 Da. The expected m/z for [M+H]⁺ is therefore 189.1234.[3]

-

Validation: A match between the observed m/z and the theoretical value (typically within 5 ppm for high-resolution instruments) confirms the identity and elemental composition of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms mass, NMR spectroscopy validates the specific atomic connectivity and covalent structure.[9][10] It provides unambiguous evidence that isoleucine and glycine are linked in the correct sequence. For a simple dipeptide, 1D ¹H NMR and 2D COSY experiments are sufficient for full assignment.[11]

Protocol: ¹H and COSY NMR

-

Sample Preparation: Dissolve 5-10 mg of the lyophilized dipeptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Record a ¹H NMR spectrum and a 2D ¹H-¹H COSY spectrum on an NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H Spectrum: Identify distinct proton signals. Key resonances will include the α-protons of both the isoleucine and glycine residues, the CH₂ protons of the glycine backbone, and the characteristic side-chain protons of isoleucine (γ-CH₂, β-CH, δ-CH₃, and γ'-CH₃).

-

COSY Spectrum: Use the cross-peaks in the COSY spectrum to establish scalar coupling (J-coupling) between adjacent protons. This allows for the unambiguous assignment of the isoleucine side chain by "walking" through the spin system (e.g., connecting the α-H to the β-H, the β-H to the γ-CH₂ and γ'-CH₃ protons). This confirms the integrity of the isoleucine residue within the dipeptide structure.

-

Biological Significance and Research Applications

Isoleucyl-glycine is classified as a dipeptide, which are typically short-lived intermediates in protein metabolism.[2][12] However, the biological activities of its constituent amino acids provide a strong rationale for investigating the dipeptide itself in various research contexts.

-

Isoleucine's Role in Immunity: Isoleucine is an essential branched-chain amino acid critical for maintaining physiological functions, particularly immunity.[13] It has been shown to improve the function of immune organs and cells and can induce the expression of host defense peptides like β-defensins, which regulate both innate and adaptive immunity.[13]

-

Glycine's Multifunctional Roles: Glycine is a conditionally essential amino acid with diverse and significant biological functions.[14]

-

Metabolic Regulation: It is a key component in the biosynthesis of glutathione, creatine, and nucleic acids.[14]

-

Anti-oxidative and Cytoprotective Effects: Glycine plays an important role in anti-oxidative reactions and has been shown to protect cells and tissues from various forms of injury and necrotic cell death.[14][15]

-

Health and Longevity: Studies have demonstrated that glycine supplementation can improve mitochondrial function in aged mice and extend their lifespan, suggesting a role in mitigating age-related decline.[16][17]

-

The combination of these two amino acids into a single molecule presents an interesting subject for research in nutrition, immunology, and metabolic disorders. The dipeptide could be investigated as a novel nutritional supplement or a therapeutic agent that leverages the combined benefits of both isoleucine and glycine.

Conclusion

Isoleucyl-glycine is a well-defined dipeptide with a molecular formula of C₈H₁₆N₂O₃ and an average molecular weight of 188.22 g/mol .[3][4] Its synthesis can be reliably achieved through established solution-phase peptide chemistry, and its identity and purity can be rigorously confirmed using a combination of mass spectrometry and NMR spectroscopy. Grounded in the significant biological roles of its constituent amino acids, isoleucyl-glycine stands as a molecule of interest for further investigation in the fields of biochemistry, pharmacology, and nutritional science.

References

-

Title: Isoleucylglycine | C8H16N2O3 | CID 342532 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Showing Compound Isoleucyl-Glycine (FDB111936) Source: FooDB URL: [Link]

-

Title: Gly-Ile-Gly | C10H19N3O4 | CID 49864432 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: glycyl-L-isoleucine | C8H16N2O3 | CID 88079 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Showing metabocard for Isoleucyl-Glycine (HMDB0028907) Source: Human Metabolome Database URL: [Link]

-

Title: Showing metabocard for Glycyl-Isoleucine (HMDB0028844) Source: Human Metabolome Database URL: [Link]

-

Title: Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags Source: MDPI URL: [Link]

-

Title: Isoleucine Plays an Important Role for Maintaining Immune Function Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor Source: PMC, National Institutes of Health URL: [Link]

-

Title: Glycine metabolism in animals and humans: implications for nutrition and health Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Glycine supplementation extends lifespan of male and female mice Source: PMC, National Institutes of Health URL: [Link]

-

Title: Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice Source: PMC, National Institutes of Health URL: [Link]

-

Title: The role of glycine in regulated cell death Source: PMC, National Institutes of Health URL: [Link]

-

Title: Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source: Journal of Chemical Education, ACS Publications URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Characterization of Synthetic Peptides by Mass Spectrometry Source: R Discovery URL: [Link]

Sources

- 1. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 868-28-0 | L-Isoleucylglycine - Moldb [moldb.com]

- 5. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hmdb.ca [hmdb.ca]

- 13. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycine supplementation extends lifespan of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Isoleucyl-Glycine

Foreword: Unraveling the Enigma of a Simple Dipeptide

In the vast and intricate landscape of metabolomics and cellular signaling, small molecules often hold profound significance. Dipeptides, the simplest constituents of the proteome, are increasingly recognized not merely as metabolic intermediates but as bioactive entities with the potential to modulate physiological and pathological processes. This guide focuses on one such molecule: isoleucyl-glycine (Ile-Gly). While the individual roles of its constituent amino acids, L-isoleucine and glycine, are well-documented, the specific biological functions of the dipeptide itself are an area of emerging research. This document provides a comprehensive technical overview of our current understanding of isoleucyl-glycine, synthesizing direct evidence with insights gleaned from the extensive knowledge of glycine's bioactivity. We will delve into its metabolic fate, potential physiological roles, and implications in disease, offering a foundational resource for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, providing not just a recitation of facts, but a causal narrative that connects molecular mechanisms to potential biological outcomes.

I. The Metabolic Lifecycle of Isoleucyl-Glycine: From Digestion to Cellular Fate

Isoleucyl-glycine is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid glycine.[1] It is primarily formed as an intermediate in the digestion and catabolism of dietary proteins.[1] The journey of this compound from its formation to its ultimate metabolic fate is a critical determinant of its potential biological activity.

Intestinal Absorption: The Gateway to Systemic Circulation

The absorption of di- and tripeptides from the intestinal lumen is predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1).[2][3] PEPT1 is highly expressed on the apical membrane of enterocytes in the small intestine.[2] Given its dipeptide nature, it is highly probable that isoleucyl-glycine is a substrate for PEPT1, allowing for its efficient uptake from the gut into the systemic circulation.

Experimental Protocol: In Vitro Assessment of Isoleucyl-Glycine Transport via PEPT1

This protocol outlines a method to determine if isoleucyl-glycine is a substrate for the PEPT1 transporter using a Caco-2 cell monolayer model, which is a well-established in vitro model for the intestinal barrier.

Objective: To quantify the transport of isoleucyl-glycine across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Transwell® inserts (0.4 µm pore size)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Isoleucyl-glycine standard

-

Glycyl-sarcosine (Gly-Sar) as a known PEPT1 substrate (positive control)[4]

-

Losartan as a known PEPT1 inhibitor (negative control)[4]

-

LC-MS/MS system for quantification

Methodology:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

-

Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is indicative of a well-formed monolayer.

-

-

Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0 for the apical side and pH 7.4 for the basolateral side to mimic the proton gradient).

-

Add the transport buffer containing isoleucyl-glycine (at various concentrations, e.g., 0.1, 1, 10 mM) to the apical chamber.

-

For control experiments, use Gly-Sar as a positive control and co-incubate isoleucyl-glycine with losartan to confirm PEPT1-mediated transport.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.

-

Immediately add an equal volume of ice-cold methanol to the collected samples to precipitate proteins.

-

-

Quantification by LC-MS/MS:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant containing the transported isoleucyl-glycine using a validated LC-MS/MS method.

-

Develop a standard curve using known concentrations of isoleucyl-glycine to quantify the amount transported.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

-

Compare the Papp of isoleucyl-glycine to that of Gly-Sar.

-

Assess the reduction in isoleucyl-glycine transport in the presence of losartan to confirm the involvement of PEPT1.

Enzymatic Degradation: A Short-Lived Messenger?

Once in circulation or within cells, dipeptides are susceptible to hydrolysis by various peptidases. Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptides.[5][6] While DPP-IV typically targets peptides with proline or alanine at the penultimate position, it has been shown to have broader substrate specificity.[5] It is plausible that DPPs or other cellular peptidases contribute to the degradation of isoleucyl-glycine into its constituent amino acids. The rate of this degradation would significantly influence the half-life and, consequently, the biological activity of the dipeptide.

dot

Caption: Hypothesized mechanism of isoleucyl-glycine action via glycine release.

III. Isoleucyl-Glycine in Disease: A Potential Biomarker and Therapeutic Target

While the direct functional roles of isoleucyl-glycine are still under investigation, metabolomic studies have identified its association with several disease states, suggesting its potential as a biomarker.

Colorectal Cancer

Several studies have reported altered levels of isoleucyl-glycine in the feces of patients with colorectal cancer. [1]This observation, coupled with the known anti-tumorigenic properties of glycine, such as its ability to inhibit angiogenesis, suggests a potential role for this dipeptide in the pathophysiology of colorectal cancer. [7][8]A serine and glycine-free diet has been shown to inhibit the growth of colorectal cancer cells and enhance anti-tumor immunity. [9] Hypothesized Connection: The altered fecal levels of isoleucyl-glycine in colorectal cancer could reflect changes in gut microbial metabolism or altered protein digestion and absorption in patients. Further research is needed to determine if these changes are a cause or a consequence of the disease.

Periodontal Disease

Metabolomic analyses of gingival crevicular fluid have revealed alterations in the levels of various metabolites, including glycine, in patients with periodontal disease. [10]Glycine has been shown to reduce periodontal bone loss in animal models, suggesting a protective role. [11]Additionally, bacterial lipids containing glycine, produced by periodontal pathogens like Porphyromonas gingivalis, are known to interact with immune receptors and may contribute to the inflammatory bone loss characteristic of periodontitis. [12] Hypothesized Connection: The presence of isoleucyl-glycine in saliva and its association with periodontal disease may indicate its involvement in the local inflammatory environment of the oral cavity. It could be a marker of protein breakdown due to tissue destruction or a modulator of the local immune response.

IV. The Gut Microbiome: A Key Player in Isoleucyl-Glycine Metabolism

The gut microbiota plays a crucial role in the metabolism of dietary components, including amino acids and peptides. Gut bacteria can both produce and consume glycine, thereby influencing host glycine homeostasis. [13][14][15]For instance, the gut pathobiont Bilophila wadsworthia has been shown to metabolize glycine, and its abundance is inversely correlated with serum glycine levels. [14]Furthermore, gut bacteria produce glycine-containing lipids that can modulate host immune responses and have been implicated in conditions like atherosclerosis. [16] Potential Role of Isoleucyl-Glycine: Isoleucyl-glycine derived from dietary protein could serve as a substrate for gut microbial metabolism, influencing the composition and function of the gut microbiome. Conversely, specific gut microbes may produce isoleucyl-glycine, which could then be absorbed by the host.

Experimental Workflow: Investigating the Interaction of Isoleucyl-Glycine with the Gut Microbiota

Objective: To determine if isoleucyl-glycine is metabolized by the gut microbiota and to assess its impact on microbial composition.

Methodology:

-

In Vitro Fermentation:

-

Collect fecal samples from healthy human donors.

-

Prepare a fecal slurry and use it to inoculate an in vitro fermentation model (e.g., a batch culture system or a more complex continuous culture system like the SHIME®).

-

Supplement the fermentation medium with isoleucyl-glycine.

-

Collect samples at different time points for metabolomic and metagenomic analysis.

-

-

Metabolomic Analysis:

-

Use LC-MS/MS to measure the concentration of isoleucyl-glycine and its potential breakdown products (isoleucine and glycine) over time.

-

-

Metagenomic Analysis:

-

Extract DNA from the fermentation samples.

-

Perform 16S rRNA gene sequencing to analyze the changes in the composition of the gut microbiota in response to isoleucyl-glycine supplementation.

-

dot

Caption: Experimental workflow to study the metabolism of isoleucyl-glycine by the gut microbiota.

V. Future Directions and Concluding Remarks

The study of isoleucyl-glycine is still in its infancy. While its chemical properties are known, its specific biological functions remain largely uncharted territory. The strong and diverse bioactivity of glycine provides a compelling rationale for further investigation into whether isoleucyl-glycine acts as a significant physiological modulator.

Key research questions that need to be addressed include:

-

What are the specific biological activities of isoleucyl-glycine in vitro and in vivo?

-

Does isoleucyl-glycine interact directly with any receptors or enzymes, or are its effects solely mediated by its hydrolysis to glycine and isoleucine?

-

What is the precise nature of its association with colorectal cancer and periodontal disease? Is it a causative factor, a protective agent, or simply a biomarker?

-

How does the gut microbiome influence the metabolism and bioavailability of isoleucyl-glycine?

Answering these questions will require a multidisciplinary approach, combining metabolomics, cell biology, microbiology, and animal studies. A deeper understanding of the biological functions of isoleucyl-glycine could open up new avenues for the development of novel diagnostics and therapeutics for a range of diseases. This guide serves as a starting point, a framework upon which future research can build to fully elucidate the role of this simple yet potentially significant dipeptide.

VI. References

-

PEPT1 - Transporters - Solvo Biotechnology. (n.d.). Retrieved from [Link]

-

Chronic glycine treatment inhibits ligature-induced periodontal disease in Wistar rats. (n.d.). Retrieved from [Link]

-

Showing metabocard for Isoleucyl-Glycine (HMDB0028907) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Peptide transporter 1 - Wikipedia. (n.d.). Retrieved from [Link]

-

Expression, purification and characterization of human proton-coupled oligopeptide transporter 1 hPEPT1 - Pure. (2021, October 9). Retrieved from [Link]

-

Circulating amino acid levels and colorectal cancer risk in the European Prospective Investigation into Cancer and Nutrition and UK Biobank cohorts. (2025, November 18). Retrieved from [Link]

-

Characterization of the transport of lysine-containing dipeptides by PepT1 orthologs expressed in Xenopus laevis oocytes. (n.d.). Retrieved from [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (n.d.). Retrieved from [Link]

-

What doesn't kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands. (n.d.). Retrieved from [Link]

-

Glycylglycine - Wikipedia. (n.d.). Retrieved from [Link]

-

An Evidence-Based Update on the Molecular Mechanisms Underlying Periodontal Diseases. (n.d.). Retrieved from [Link]

-

The emerging role of dipeptidyl peptidase 3 in pathophysiology. (n.d.). Retrieved from [Link]

-

Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. (2021, July 3). Retrieved from [Link]

-

Gut barrier and microbiota changes with glycine and branched-chain amino acid supplementation in chronic haemodialysis patients. (n.d.). Retrieved from [Link]

-

Assisted dipeptide bond formation : glycine as a case study. (n.d.). Retrieved from [Link]

-

Glycine: The Smallest Anti-Inflammatory Micronutrient. (n.d.). Retrieved from [Link]

-

Dipeptidyl Peptidase I: Importance of progranzyme activation sequences, other dipeptide sequences, and the N-terminal amino group of synthetic substrates for enzyme activity. (2025, August 7). Retrieved from [Link]

-

The role of gut microbiota and amino metabolism in the effects of improvement of islet β-cell function after modified jejunoileal bypass. (2021, February 26). Retrieved from [Link]

-

A gut pathobiont regulates circulating glycine and host metabolism in a twin study comparing vegan and omnivorous diets. (2025, January 30). Retrieved from [Link]

-

Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis. (n.d.). Retrieved from [Link]

-

l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. (2025, November 21). Retrieved from [Link]

-

Gut microbiota regulates antioxidant metabolism. (2015, November 6). Retrieved from [Link]

-

Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism. (n.d.). Retrieved from [Link]

-

Efficacy of glycine powder air-polishing combined with scaling and root planing in the treatment of periodontitis and halitosis: A randomised clinical study. (n.d.). Retrieved from [Link]

-

Bad to the Bone: Bacterial Lipids, Bone Loss, and Periodontal Disease. (2019, March 14). Retrieved from [Link]

-

A versatile polypeptoid platform based on N-allyl glycine. (n.d.). Retrieved from [Link]

-

Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates. (n.d.). Retrieved from [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). Retrieved from [Link]

-

The role of glycine in regulated cell death. (n.d.). Retrieved from [Link]

-

Isoleucylglycine | C8H16N2O3 | CID 342532. (n.d.). Retrieved from [Link]

-

Isolation and characterization of peptides with dipeptidyl peptidase-IV inhibitory activity from pepsin-treated bovine whey proteins. (n.d.). Retrieved from [Link]

-

Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. (n.d.). Retrieved from [Link]

-

Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs. (2019, March 3). Retrieved from [Link]

-

Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model. (n.d.). Retrieved from [Link]

-

Elevated Circulating Glycine Levels Are Associated with Reduced Pancreatic Cancer Risk: A Prospective Cohort Study Based on the UK Biobank. (2025, December 23). Retrieved from [Link]

-

Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling. (2019, November 12). Retrieved from [Link]

-

Phase 1 study finds serine- and glycine-free diet boosts immune response in colorectal cancer. (2024, November 29). Retrieved from [Link]

-

Glycine Stimulates Protein Synthesis and Inhibits Oxidative Stress in Pig Small Intestinal Epithelial Cells. (2025, October 3). Retrieved from [Link]

-

Pathogenic Molecular Mechanisms in Periodontitis and Peri-Implantitis: Role of Advanced Glycation End Products. (2022, January 30). Retrieved from [Link]

-

Glycine inhibits angiogenesis in colorectal cancer: role of endothelial cells. (n.d.). Retrieved from [Link]

-

Preliminary evidence of glycine as a biomarker of cardiovascular disease risk in children with obesity. (n.d.). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. What doesn’t kill you makes you stranger: Dipeptidyl peptidase-4 (CD26) proteolysis differentially modulates the activity of many peptide hormones and cytokines generating novel cryptic bioactive ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine inhibits angiogenesis in colorectal cancer: role of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. An Evidence-Based Update on the Molecular Mechanisms Underlying Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chronic glycine treatment inhibits ligature-induced periodontal disease in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bad to the Bone: Bacterial Lipids, Bone Loss, and Periodontal Disease - UConn Today [today.uconn.edu]

- 13. The role of gut microbiota and amino metabolism in the effects of improvement of islet β-cell function after modified jejunoileal bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A gut pathobiont regulates circulating glycine and host metabolism in a twin study comparing vegan and omnivorous diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gut microbiota regulates antioxidant metabolism | EurekAlert! [eurekalert.org]

- 16. Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoleucine-Glycine (Ile-Gly) in Protein Digestion and Catabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucine-Glycine (Ile-Gly) represents a fundamental component of dietary protein, the metabolic fate of which is intricately linked to nutrient sensing, energy homeostasis, and cellular signaling. This guide provides a comprehensive technical overview of the digestive and catabolic journey of this compound. We will explore the enzymatic processes that liberate this dipeptide from dietary proteins, its transport across the intestinal epithelium, and the subsequent metabolic pathways of its constituent amino acids, isoleucine and glycine. This document will also detail established and emerging methodologies for studying these processes, offering field-proven insights to guide experimental design and data interpretation. The ultimate aim is to provide a foundational resource for researchers and drug development professionals investigating the multifaceted roles of dipeptides in health and disease.

Introduction: The Significance of Dipeptides in Protein Nutrition

Dietary proteins are not solely absorbed as individual amino acids. A significant portion is taken up by the intestinal mucosa as di- and tripeptides. This peptide transport system, primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), is a critical pathway for nitrogen assimilation.[1][2] The absorption of peptides followed by intracellular hydrolysis is often more rapid and efficient than the uptake of an equivalent mixture of free amino acids.[3][4] This phenomenon underscores the physiological importance of understanding the digestion and metabolism of specific dipeptides like this compound.

Isoleucine, an essential branched-chain amino acid (BCAA), and glycine, the simplest amino acid, both possess unique and vital metabolic functions.[5][6] The dipeptide this compound, therefore, serves as a vehicle for delivering these two crucial building blocks to the systemic circulation and peripheral tissues. A thorough understanding of its journey from the gut lumen to its ultimate metabolic fate is paramount for fields ranging from clinical nutrition to the development of peptide-based therapeutics.

The Digestive Phase: Liberation and Absorption of this compound

The journey of this compound begins in the gastrointestinal tract with the enzymatic breakdown of dietary proteins.

Enzymatic Liberation of this compound

Protein digestion is a multi-step process initiated in the stomach by pepsin and continued in the small intestine by a suite of pancreatic and brush border enzymes.[7][8] The liberation of this compound from a polypeptide chain is dependent on the specificity of these proteases and peptidases.

-

Endopeptidases (e.g., Trypsin, Chymotrypsin): These enzymes cleave internal peptide bonds, generating smaller peptide fragments.

-

Exopeptidases (e.g., Carboxypeptidases, Aminopeptidases): These enzymes act on the ends of peptide chains, releasing free amino acids and small peptides, including dipeptides like this compound.

The precise enzymatic sequence leading to the release of this compound will vary depending on the parent protein's primary structure.

Intestinal Absorption of Intact this compound

Once liberated, this compound is primarily absorbed intact across the apical membrane of enterocytes via the PEPT1 transporter.[1][9] This transporter exhibits broad substrate specificity, accommodating a vast array of di- and tripeptides.[2][10] The driving force for this transport is a proton gradient maintained by the sodium-proton exchanger on the enterocyte membrane.

Intracellular Hydrolysis

Following transport into the enterocyte, this compound is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by cytosolic peptidases.[3][4] This intracellular breakdown is a critical step, as the majority of amino acids enter the portal circulation in their free form.

The following diagram illustrates the digestive and absorptive pathway of this compound:

Caption: Digestive and absorptive pathway of this compound.

Catabolism of Isoleucine and Glycine

Once in the systemic circulation, isoleucine and glycine are taken up by various tissues to participate in a multitude of metabolic processes.

Metabolic Fate of Isoleucine

Isoleucine is a branched-chain amino acid with both glucogenic and ketogenic properties.[11][12][13] Its catabolism primarily occurs in skeletal muscle and can be summarized in the following key steps:[14]

-

Transamination: The first step is the reversible transfer of the amino group to α-ketoglutarate, forming α-keto-β-methylvalerate and glutamate. This reaction is catalyzed by branched-chain aminotransferase (BCAT).[12]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[12]

-

Further Degradation: The subsequent steps involve a series of reactions that ultimately yield acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a glucogenic intermediate).[6][14][15]

The following diagram outlines the catabolic pathway of isoleucine:

Caption: Catabolic pathway of Isoleucine.

Metabolic Fate of Glycine

Glycine is a non-essential amino acid with diverse and critical metabolic roles.[5][16] Its catabolism can proceed through several pathways:

-

Glycine Cleavage System (GCS): This is the major catabolic pathway in the liver and kidneys, converting glycine to CO2, ammonia, and a one-carbon unit that enters the folate cycle.[5][17]

-

Conversion to Serine: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT).[18]

-

Conversion to Glyoxylate: Glycine can be deaminated to form glyoxylate, which can then be oxidized to oxalate.[16][18]

Beyond catabolism, glycine is a precursor for the synthesis of numerous important biomolecules, including:[5][16][19]

The diverse metabolic roles of glycine are depicted below:

Caption: Diverse metabolic roles of Glycine.

Experimental Methodologies

Investigating the digestion and catabolism of this compound requires a multi-faceted experimental approach.

In Vitro Digestion Models

Simulated gastrointestinal digestion models are invaluable for studying the liberation of this compound from protein sources.[7][20][21][22][23] The internationally recognized INFOGEST protocol provides a standardized static in vitro digestion method that mimics the physiological conditions of the mouth, stomach, and small intestine.[20]

Table 1: Key Parameters of the INFOGEST In Vitro Digestion Model

| Phase | Key Enzymes | pH | Incubation Time (min) |

| Oral | α-amylase | 7.0 | 2 |

| Gastric | Pepsin | 3.0 | 120 |

| Intestinal | Pancreatin, Bile | 7.0 | 120 |

Data adapted from the INFOGEST protocol.

Cell-Based Intestinal Absorption Assays

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling enterocytes, is the gold standard for in vitro intestinal absorption studies.[24][25][26] These cells express key transporters, including PEPT1, making them an excellent model to study the transport of this compound.[24]

Experimental Protocol: this compound Transport Across Caco-2 Monolayers

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Transport Assay:

-

Wash the apical and basolateral compartments with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the test solution containing this compound to the apical compartment.

-

At designated time points, collect samples from the basolateral compartment.

-

-

Quantification: Analyze the concentration of this compound and its constituent amino acids in the basolateral samples using analytical techniques such as HPLC or LC-MS/MS.[27][28][29][30]

The following diagram illustrates the Caco-2 cell transport assay workflow:

Caption: Caco-2 cell transport assay workflow.

Analytical Quantification of Dipeptides and Amino Acids

Accurate quantification of this compound and its constituent amino acids in biological matrices is crucial. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and specificity.[27][28][29][30]

Implications for Drug Development

The high transport capacity of PEPT1 makes it an attractive target for improving the oral bioavailability of poorly permeable drugs.[1][2] By designing prodrugs that mimic the structure of di- or tripeptides, it is possible to hijack this transport system to enhance drug absorption. A thorough understanding of the substrate specificity of PEPT1 and the subsequent intracellular processing of peptide-based molecules is therefore of significant interest to the pharmaceutical industry.

Conclusion

The dipeptide this compound serves as a paradigm for the intricate and efficient processes of protein digestion, absorption, and metabolism. Its journey from a component of dietary protein to the building blocks for a vast array of metabolic functions highlights the integrated nature of nutrient assimilation and utilization. For researchers and drug development professionals, a deep understanding of these pathways is not merely academic but provides a foundation for innovations in nutrition, metabolic medicine, and pharmaceutical sciences.

References

- Abdulsattar, S. A. (2021). Lecture 7: Protein and Amino acid Metabolism.

-

Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. (2018). National Institutes of Health. Retrieved from [Link]

-

Glycine metabolism in animals and humans: implications for nutrition and health. (2013). PubMed. Retrieved from [Link]

-

Glycine. (n.d.). Wikipedia. Retrieved from [Link]

-

Caco‐2 Cells as a Model for Intestinal Absorption. (2011). Semantic Scholar. Retrieved from [Link]

-

Isoleucine Degradation I. (n.d.). GeneGlobe. Retrieved from [Link]

-

Glial metabolism of isoleucine. (2008). PubMed. Retrieved from [Link]

-

Caco-2 cells as a model for intestinal absorption. (2011). PubMed. Retrieved from [Link]

-

Measurement of in vitro protein digestibility. (n.d.). Innovative Food Processing. Retrieved from [Link]

-

GLYCINE METABOLISM. (2017). Slideshare. Retrieved from [Link]

-

Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics. (1999). AIR Unimi. Retrieved from [Link]

-

New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. Retrieved from [Link]

-

Understanding protein digestion in infants and the elderly: Current in vitro digestion models. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). ResearchGate. Retrieved from [Link]

-

In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Current advances for in vitro protein digestibility. (2024). National Institutes of Health. Retrieved from [Link]

-

Dietary isoleucine content defines the metabolic and molecular response to a Western diet. (2024). bioRxiv. Retrieved from [Link]

-

Metabolic fate of amino acid. (2020). YouTube. Retrieved from [Link]

-

In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish. (2021). National Institutes of Health. Retrieved from [Link]

-

Branched chain amino acid breakdown & biochemistry of isoleucine. (2022). YouTube. Retrieved from [Link]

-

PEPT1. (n.d.). Solvo Biotechnology. Retrieved from [Link]

-

The amazing versatility of hPEPT1. (2006). The Physiological Society. Retrieved from [Link]

-

Comparison of Peptide Content Determination Methods. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

Structural Requirements for Determining the Substrate Affinity of Peptide Transporters PEPT1 and PEPT2. (2003). PubMed. Retrieved from [Link]

-

Computing substrate selectivity in a peptide transporter. (2017). National Institutes of Health. Retrieved from [Link]

-

New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. (2022). Frontiers. Retrieved from [Link]

-

Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. (2022). MDPI. Retrieved from [Link]

-

Chemical Digestion and Absorption. (n.d.). The organ-ised life of animals. Retrieved from [Link]

-

Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. (1972). PubMed. Retrieved from [Link]

-

Dipeptide absorption in man. (1972). National Institutes of Health. Retrieved from [Link]

-

Mass spectrometry for the quantification of bioactive peptides in biological fluids. (n.d.). Dr. Rainer Glaser. Retrieved from [Link]

-

Intestinal transport of dipeptides in man: Relative importance of hydrolysis and intact absorption. (1972). ResearchGate. Retrieved from [Link]

-

Intestinal Transport of Dipeptides in Man: Relative Importance of Hydrolysis and Intact Absorption. (1972). Journal of Clinical Investigation. Retrieved from [Link]

-

Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme. (2024). PLOS. Retrieved from [Link]

-

The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism. (2021). Frontiers. Retrieved from [Link]

-

Dipeptidyl Peptidases 8 and 9 Play Roles in Cellular Metabolism and Energy Homeostasis. (2013). Journal of Biological Chemistry. Retrieved from [Link]

-

Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2012). Endocrine Reviews. Retrieved from [Link]

-

Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. (2020). National Institutes of Health. Retrieved from [Link]

-

Enzymatic Hydrolysis and Characterization of Protein Concentrate Obtained From Mechanically Separated Meat of Nile Tilapia (Oreochromis niloticus). (2024). PubMed. Retrieved from [Link]

-

Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. (2015). National Institutes of Health. Retrieved from [Link]

-

Effect of Enzymatic Hydrolysis on the Nutritional and Functional Properties of Nile Tilapia (Oreochromis niloticus) Proteins. (2012). ResearchGate. Retrieved from [Link]

-

Catabolism of Branched chain Amino acids BCAA; Valine, Leucine, Isoleucine, Steps, Enzymes, Products. (2024). YouTube. Retrieved from [Link]

-

17.09 Enzymatic Hydrolysis of Glycans. (2019). YouTube. Retrieved from [Link]

-

Oxytocin. (n.d.). Wikipedia. Retrieved from [Link]

-

Biochemical Enzymatic Hydrolysis. (2013). YouTube. Retrieved from [Link]

-

The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. (2021). National Institutes of Health. Retrieved from [Link]

Sources

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 11.7 Chemical Digestion and Absorption – The organ-ised life of animals [opentext.csu.edu.au]

- 9. physoc.org [physoc.org]

- 10. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 18. Glycine - Wikipedia [en.wikipedia.org]

- 19. slideshare.net [slideshare.net]

- 20. Measurement of in vitro protein digestibility | Innovative Food Processing [innovativefoodprocessing.no]

- 21. tandfonline.com [tandfonline.com]

- 22. Current advances for in vitro protein digestibility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]

- 26. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. researchgate.net [researchgate.net]

- 29. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 30. glaserr.missouri.edu [glaserr.missouri.edu]

The Natural Occurrence of Isoleucyl-Glycine: A Technical Guide for Researchers

Abstract

Isoleucyl-glycine (Ile-Gly) is a dipeptide composed of the essential amino acid isoleucine and the conditionally essential amino acid glycine. As an intermediate in protein metabolism, its presence in biological systems provides a window into proteolytic and metabolic activities. While not as extensively studied as some other dipeptides, emerging analytical techniques are beginning to shed light on its natural distribution and potential physiological significance. This technical guide offers an in-depth exploration of the current understanding of isoleucyl-glycine's natural occurrence, its metabolic lifecycle, potential biological roles, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology.

Introduction: The Emerging Significance of Dipeptides

For decades, the focus of protein science has largely been on large polypeptide chains and their constituent free amino acids. However, there is a growing appreciation for the biological roles of small peptides, particularly dipeptides, which are no longer considered mere transient intermediates of protein turnover.[1] Dipeptides can possess unique physiological and cell-signaling properties distinct from their individual amino acid components.[1][2] They are absorbed in the intestine via specific transporters and can influence a range of biological processes.[3][4][5][6][7] Isoleucyl-glycine, as a product of the breakdown of dietary and endogenous proteins, represents a nexus of nutritional and metabolic pathways. Understanding its natural occurrence is a critical first step in elucidating its potential as a biomarker or therapeutic agent.

Natural Occurrence of Isoleucyl-Glycine

Isoleucyl-glycine is formed during the incomplete digestion or catabolism of proteins.[1] Its presence has been detected in various food sources, suggesting its dietary origin as a key contributor to its presence in biological systems.

Occurrence in Foodstuffs

Isoleucyl-glycine has been identified, though not yet quantified, in a number of common food products.[8] This suggests that the consumption of these foods could be a source of this dipeptide.

Table 1: Documented Food Sources of Isoleucyl-Glycine

| Food Source | Scientific Name | Confirmation |

| Chickens | Gallus gallus | Detected[8] |

| Domestic Pigs | Sus scrofa domestica | Detected[8] |

| Anatidaes (Ducks, Geese, Swans) | Anatidae | Detected[8] |

The presence of isoleucyl-glycine in these meat products is a direct result of the proteolytic activity during post-mortem processing and cooking. The high protein content of these foods, rich in both isoleucine and glycine, provides the necessary substrate for the formation of this dipeptide.[9] The fermentation of foods, such as soybeans and meat products, also involves extensive proteolysis by microbial enzymes, which can lead to the generation of a diverse array of di- and tripeptides, including potentially isoleucyl-glycine.[10][11][12][13][14]

Presence in Biological Systems

While isoleucyl-glycine is categorized as an "expected" metabolite in the Human Metabolome Database, it has not yet been definitively identified in human tissues or biofluids.[1] This may be due to its transient nature, being rapidly hydrolyzed by peptidases, or its presence at concentrations below the limit of detection of older analytical methods. However, with the advent of more sensitive mass spectrometry techniques, it is plausible that isoleucyl-glycine will be identified and quantified in various biological compartments in the near future.

Biosynthesis and Degradation: The Metabolic Lifecycle of a Dipeptide

The formation and breakdown of isoleucyl-glycine are intrinsically linked to the broader processes of protein digestion and cellular amino acid metabolism.

Biosynthesis: A Product of Proteolysis

Isoleucyl-glycine is not synthesized de novo via a dedicated enzymatic pathway. Instead, it is a product of the incomplete enzymatic hydrolysis of larger peptides and proteins. This process can occur in several biological contexts:

-

Digestion: In the gastrointestinal tract, dietary proteins are broken down by a series of proteases and peptidases. Enzymes such as pepsin, trypsin, and chymotrypsin cleave proteins into smaller peptides. Exopeptidases then act on these peptides, and if the cleavage is incomplete, dipeptides like isoleucyl-glycine can be released.

-

Intracellular Protein Turnover: Within cells, the proteasome and lysosomal proteases are responsible for the degradation of endogenous proteins. This continuous turnover releases a pool of amino acids and short peptides, which can include isoleucyl-glycine.

The specific proteases that would generate isoleucyl-glycine at the C-terminus of a peptide would need to have a preference for cleaving after an isoleucine residue.[15][16][17]

Caption: Formation of Isoleucyl-Glycine from Protein Breakdown.

Cellular Uptake and Transport

Once formed in the intestinal lumen, dipeptides like isoleucyl-glycine are transported into enterocytes via the peptide transporter 1 (PepT1).[3][4][7] This proton-coupled transporter has a broad substrate specificity for di- and tripeptides.[3][7] In other tissues, the high-affinity peptide transporter 2 (PepT2) is responsible for peptide uptake.[3] This transport mechanism is a crucial route for amino acid absorption, and in some cases, can be more efficient than the transport of free amino acids.[18][19]

Degradation: Hydrolysis to Constituent Amino Acids

Following uptake into cells, isoleucyl-glycine is rapidly hydrolyzed into its constituent amino acids, isoleucine and glycine, by intracellular dipeptidases. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis, energy production, or the synthesis of other biomolecules. Aminopeptidases that show specificity for glycine at the N-terminus could potentially be involved in its degradation.[20]

Caption: Transport and Degradation of Isoleucyl-Glycine.

Potential Biological Activities and Physiological Roles

While direct experimental evidence for the biological activity of isoleucyl-glycine is currently limited, the known functions of its constituent amino acids and other dipeptides provide a framework for postulating its potential roles.

Nutritional Significance

The primary and most evident role of isoleucyl-glycine is nutritional. It serves as a source of isoleucine, an essential branched-chain amino acid (BCAA) crucial for muscle protein synthesis, and glycine, a conditionally essential amino acid involved in the synthesis of glutathione, creatine, and purines.[18][21] The efficient absorption of dipeptides via PepT1 can be a significant contributor to overall amino acid uptake.[19]

Potential as a Biomarker

Given that isoleucyl-glycine is a product of protein breakdown, its levels in biological fluids could potentially serve as a biomarker for conditions associated with altered protein metabolism, such as certain metabolic disorders or muscle wasting conditions. The presence of isoleucyl-glycine in specific foods also suggests it could be a potential biomarker for the consumption of those foods.[8] Furthermore, plasma glycine levels have been associated with satiety and insulin resistance, indicating that isoleucyl-glycine could be investigated for similar roles.[22][23][24]

Putative Neurological and Metabolic Effects

Numerous small peptides, including dipeptides, have been shown to possess neuroprotective and nootropic properties.[25][26][27][28][29] Given that both isoleucine and glycine have roles in the central nervous system, it is plausible that isoleucyl-glycine could exert neuromodulatory effects. Additionally, glycine is known to have cytoprotective and anti-inflammatory properties, and it plays a role in glucose and lipid metabolism.[30][31][32] Whether isoleucyl-glycine shares these properties remains an open area of investigation.

Interaction with the Gut Microbiome

The gut microbiota can metabolize amino acids and peptides, influencing host health.[33][34] Glycine metabolism by the gut microbiome has been documented, and certain glycine-containing lipids produced by gut bacteria have been shown to modulate host inflammatory responses.[35][36] The presence of dietary isoleucyl-glycine in the gut could therefore influence the composition and metabolic activity of the gut microbiome.[31]

Experimental Protocols for the Analysis of Isoleucyl-Glycine

The accurate detection and quantification of isoleucyl-glycine in complex biological matrices require sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Protocol 1: Extraction from Food Matrices

-

Homogenize 1-5 grams of the food sample in a 1:4 (w/v) ratio of 0.1 M HCl.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

For samples with high lipid content, a defatting step with hexane may be necessary prior to homogenization.

Protocol 2: Extraction from Biological Fluids (e.g., Plasma)

-

To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (Triple Quadrupole or High-Resolution) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small polar molecules.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): m/z 189.1 (for [M+H]+ of isoleucyl-glycine)

-

Product Ions (Q3): Monitor for characteristic fragment ions. The exact masses and collision energies should be optimized using a pure standard.

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

Caption: Analytical Workflow for Isoleucyl-Glycine Detection.

Future Directions and Conclusion

The study of isoleucyl-glycine is still in its nascent stages. While its natural occurrence in some food sources is established, its presence and distribution within the human body remain to be fully elucidated. Future research should focus on:

-

Quantitative analysis of isoleucyl-glycine in a wider range of foodstuffs and biological samples.

-

Identification of specific proteases responsible for its generation and the dipeptidases involved in its degradation.

-

In vitro and in vivo studies to determine its specific biological activities, particularly in the areas of neuromodulation, metabolic regulation, and gut microbiome interactions.

-

Investigation of its potential as a biomarker for dietary intake or specific disease states.

References

-

Peptide Port. (n.d.). Dipeptides: Structure, Function, and Examples. Retrieved from [Link]

-

Peptide Port. (n.d.). Leucyl-Serine: Biological Roles and Therapeutic Potential. Retrieved from [Link]

- Zhang, T., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(15), 8269.

- Foley, D. W., et al. (2006). Human PEPT1 Pharmacophore Distinguishes Between Dipeptide Transport and Binding. Journal of Medicinal Chemistry, 49(12), 3657-3663.

- Smyth, D. H. (1971). Peptide transport by mammalian gut.

- Ganapathy, V., & Leibach, F. H. (1985). Driving force for peptide transport in mammalian intestine and kidney. The American Journal of Physiology, 249(2 Pt 1), G153-G160.

- Nielsen, C. U., & Brodin, B. (2003). Di/tri-peptide Transporters as Drug Delivery Targets: Regulation of Transport Under Physiological and Patho-Physiological Conditions. Current Drug Targets, 4(5), 373-388.

-

Human Metabolome Database. (2022). Showing metabocard for Isoleucyl-Glycine (HMDB0028907). Retrieved from [Link]

- Faden, A. I., et al. (2004). Novel small peptides with neuroprotective and nootropic properties. Journal of Alzheimer's Disease, 6(6 Suppl), S65-S71.

- Lee, K. S., et al. (2003). Excitatory actions of peptide histidine isoleucine on thalamic relay neurons. Neuroscience, 120(2), 529-540.

- Grimble, G. K. (1990). Peptides in Human Nutrition. Nutrition Research Reviews, 3(1), 87-108.

- Wenzel, U., et al. (2001). PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). Journal of Cellular Physiology, 186(2), 251-259.

- Al-Daghri, N. M., et al. (2020). Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism. Current Opinion in Lipidology, 31(3), 130-136.

- Gibbons, C., et al. (2022). Postprandial glycine as a biomarker of satiety: A dose-rising randomised control trial of whey protein in overweight women. Appetite, 169, 105831.

- Li, W., et al. (2017). C-terminal domains of bacterial proteases: structure, function and the biotechnological applications. Journal of Applied Microbiology, 122(1), 12-22.

- Olszewski, P. K., et al. (2003). Peptides that regulate food intake: effect of peptide histidine isoleucine on consummatory behavior in rats. American Journal of Physiology.

- Grimble, G. K. (1994). The Significance of Peptides in Clinical Nutrition. Annual Review of Nutrition, 14, 419-447.

- Blachier, F., et al. (2022). Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach?. Frontiers in Nutrition, 9, 1069733.

-

Examine.com. (2022). Glycine as a biomarker for hunger. Retrieved from [Link]

- Tsuru, D., et al. (1995). Novel aminopeptidase specific for glycine from Actinomucor elegans. Journal of Fermentation and Bioengineering, 80(5), 461-465.

-

Gunnars, K. (2019). Methionine vs. Glycine — Is Too Much Muscle Meat Bad?. Healthline. Retrieved from [Link]

- Sarnovsky, R., et al. (2004). Proteolytic Cleavage of a C-terminal Prosequence, Leading to Autoprocessing at the N Terminus, Activates Leucine Aminopeptidase from Pseudomonas aeruginosa. The Journal of Biological Chemistry, 279(17), 17441-17450.

- Grijalva, A., et al. (2022). Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis. Journal of Lipid Research, 63(3), 100171.

- Grijalva, A., et al. (2022). Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis. Journal of Lipid Research, 63(3), 100171.

- Lustgarten, M. S., et al. (2014). Serum glycine is associated with regional body fat and insulin resistance in functionally-limited older adults. PloS One, 9(1), e84218.

- Blachier, F., et al. (2022). Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach?. Frontiers in Nutrition, 9, 1069733.

- Kim, M., et al. (2024). Impact of Peptide Transport and Memory Function in the Brain. International Journal of Molecular Sciences, 25(17), 9492.

- Ko, G. J., et al. (2020). The Effects of Dietary Glycine on the Acetic Acid-Induced Mouse Model of Colitis.

- Ong, S. P., et al. (2021). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 22(16), 8713.

- Kim, H. S., et al. (2022). Proteolysis Analysis and Sensory Evaluation of Fermented Sausages using Strains Isolated from Korean Fermented Foods. Food Science of Animal Resources, 42(4), 666-681.

-

Peak Proteins. (n.d.). Proteases. Retrieved from [Link]

- Kim, H. R., et al. (2021). Glycine max Fermented by a Novel Probiotic, Bifidobacterium animalis subsp.

- Schilling, O., et al. (2016). C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics. Analytical Chemistry, 88(8), 4400-4408.

-

FooDB. (2020). Showing Compound Isoleucyl-Glycine (FDB111936). Retrieved from [Link]

- Yüzbaşıoğlu, M. C., et al. (2024). Small peptides: could they have a big role in metabolism and the response to exercise?. The Journal of Physiology, 602(2), 223-247.

-

NutritionValue.org. (n.d.). Foods by Glycine content. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342532, Isoleucylglycine. Retrieved from [Link]

- Huynh, H. B., et al. (2022). Study on fermentation conditions for "yogurt" production from soybean (Glycine max (L.) Merrill) and jackfruit seed (Artocarpus heterophyllus Lam.). Food Science & Nutrition, 10(10), 3467-3477.

- Schmidt, J. A., et al. (2016). Plasma concentrations and intakes of amino acids in male meat-eaters, fish-eaters, vegetarians and vegans: a cross-sectional analysis in the EPIC-Oxford cohort. European Journal of Clinical Nutrition, 70(3), 334-339.

-

Unacademy. (2023, September 14). A tetrapeptide, 'x' on complete hydrolysis produced Glycine (Gly), Alanine (Ala), Valine (Val), Leu [Video]. YouTube. [Link]

- Chen, Y., et al. (2021). Release of soybean (Glycine max L.) polyphenols by solid-state fermentation with Eurotium cristatum and its effect on glycemic index. LWT, 146, 111422.

- Kim, J., et al. (2022). Gastro-Protective Effect of Fermented Soybean (Glycine max (L.) Merr.) in a Rat Model of Ethanol/HCl-Induced Gastric Injury. Nutrients, 14(10), 2079.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Dipeptides: Structure, Function, and Examples - Peptide Port [peptideport.com]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide transport by mammalian gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]

- 9. Methionine vs. Glycine — Is Too Much Muscle Meat Bad? [healthline.com]

- 10. Food Science of Animal Resources [kosfaj.org]

- 11. Glycine max Fermented by a Novel Probiotic, Bifidobacterium animalis subsp. lactis LDTM 8102, Increases Immuno-Modulatory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gastro-Protective Effect of Fermented Soybean (Glycine max (L.) Merr.) in a Rat Model of Ethanol/HCl-Induced Gastric Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C-terminal domains of bacterial proteases: structure, function and the biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peakproteins.com [peakproteins.com]

- 17. C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cambridge.org [cambridge.org]

- 19. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Postprandial glycine as a biomarker of satiety: A dose-rising randomised control trial of whey protein in overweight women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. examine.com [examine.com]

- 24. Serum glycine is associated with regional body fat and insulin resistance in functionally-limited older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel small peptides with neuroprotective and nootropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Excitatory actions of peptide histidine isoleucine on thalamic relay neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peptides that regulate food intake: effect of peptide histidine isoleucine on consummatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Small peptides: could they have a big role in metabolism and the response to exercise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Effects of Dietary Glycine on the Acetic Acid-Induced Mouse Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? [frontiersin.org]

- 34. Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Gut microbiome-derived glycine lipids are diet-dependent modulators of hepatic injury and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]